The structure of 6-Bromoquinolin-4-ol has been confirmed using various analytical techniques, primarily ¹H NMR spectroscopy. [, ] This technique helps identify the different hydrogen atoms present in the molecule and their relative positions, confirming its structure. Density functional theory (DFT) calculations have been used to further understand the structural features, including the energy gap of 6-Bromoquinolin-4-ol derivatives. []
In the field of cancer research, 6-Bromoquinolin-4-ol derivatives have been synthesized and tested for their cytotoxic effects on cancer cell lines. For instance, the 4-anilino-6-bromoquinazolines and their derivatives have shown significant cytotoxicity and selectivity against HeLa cells, a line of human cervical cancer cells. These compounds have been compared to Gefitinib, a known EGFR-TK inhibitor, with some derivatives exhibiting superior activity1.
The compound has also been utilized in synthetic chemistry as an intermediate for the preparation of other biologically active molecules. For example, 6-bromo-4-iodoquinoline, which can be derived from 6-Bromoquinolin-4-ol, is an important intermediate in the synthesis of compounds like GSK2126458, a molecule with potential therapeutic applications4. Additionally, the synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, which is used in the treatment of colon and rectal cancers, involves a route that includes bromination steps potentially related to 6-Bromoquinolin-4-ol intermediates5.
Another interesting application of 6-Bromoquinolin-4-ol derivatives is in the field of photopharmacology. 8-Bromo-7-hydroxyquinoline, a related compound, has been studied as a photoremovable protecting group for physiological use. This technology is particularly useful for the controlled release of biomolecules in living tissue using two-photon excitation, which allows for precise spatial and temporal control in cell physiology studies6.
The mechanism of action of 6-Bromoquinolin-4-ol derivatives, particularly those related to the inhibition of EGFR-TK, has been a subject of research. EGFR-TK is a critical enzyme involved in the signaling pathways that regulate cell division and survival, making it a target for cancer therapy. Compounds such as 4-(Halogenoanilino)-6-bromoquinazolines have been evaluated for their cytotoxicity against cancer cells and their ability to inhibit EGFR-TK. The presence of certain substituents, such as the 4-fluorophenyl group, has been shown to increase the inhibitory effect against EGFR-TK, suggesting that these compounds bind competitively at the ATP site of the receptor1. Moreover, the steep structure-activity relationship observed for analogues of these compounds indicates that they may induce a conformational change in the receptor upon binding, which could enhance their inhibitory potency2.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9